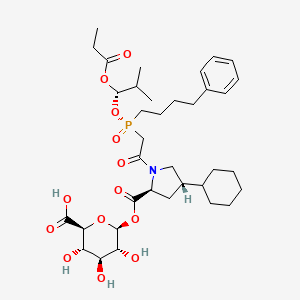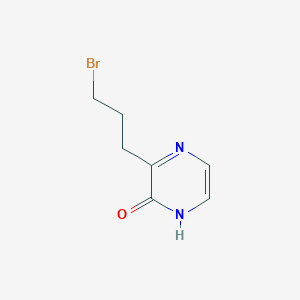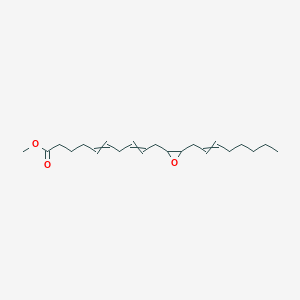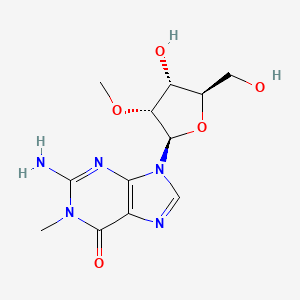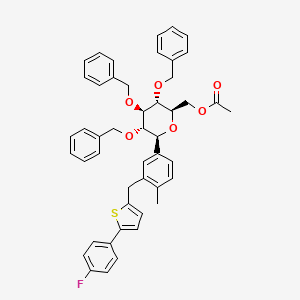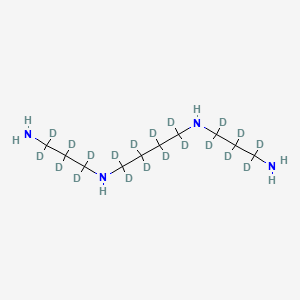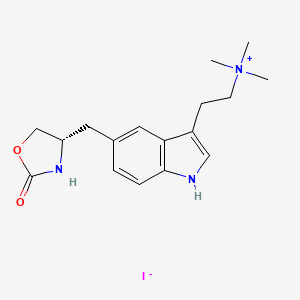
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is a complex organic compound with a unique structure that includes an indole ring, an oxazolidinone moiety, and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the oxazolidinone and quaternary ammonium groups. Key steps may include:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a cyclic carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The oxazolidinone moiety can be reduced to form the corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or thiolates can react with the quaternary ammonium group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the oxazolidinone may produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide likely involves its interaction with specific molecular targets. The quaternary ammonium group may facilitate binding to negatively charged sites on proteins or other biomolecules, while the indole and oxazolidinone moieties may interact with other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar oxazolidinone moiety.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
Quaternary ammonium compounds: A broad class of compounds with similar quaternary ammonium groups.
Uniqueness
(S)-N,N,N-Trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethanaminium Iodide is unique due to its combination of an indole ring, an oxazolidinone moiety, and a quaternary ammonium group. This combination of functional groups provides it with a distinct set of chemical and biological properties that are not found in other compounds.
Eigenschaften
Molekularformel |
C17H24IN3O2 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
trimethyl-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;iodide |
InChI |
InChI=1S/C17H23N3O2.HI/c1-20(2,3)7-6-13-10-18-16-5-4-12(9-15(13)16)8-14-11-22-17(21)19-14;/h4-5,9-10,14,18H,6-8,11H2,1-3H3;1H/t14-;/m0./s1 |
InChI-Schlüssel |
UXTYXSXINJMPEZ-UQKRIMTDSA-N |
Isomerische SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.[I-] |
Kanonische SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


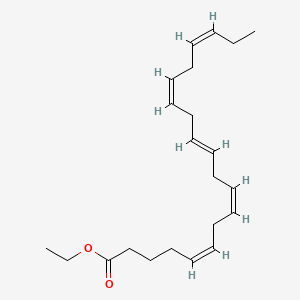

![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
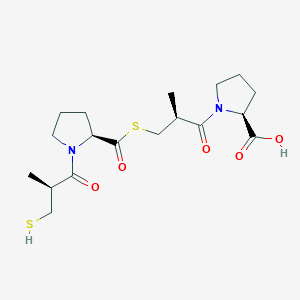
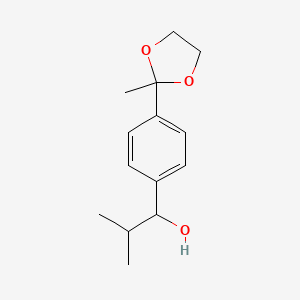
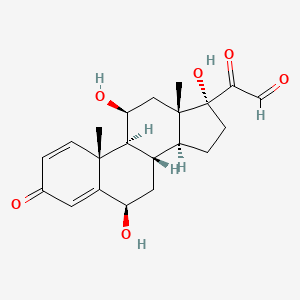
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
